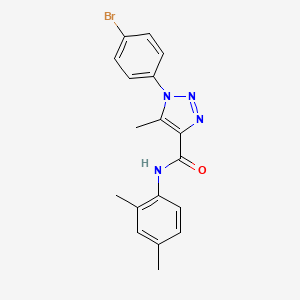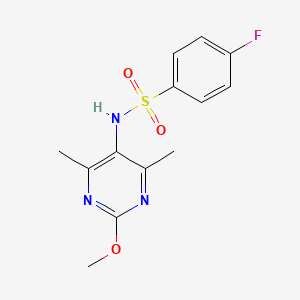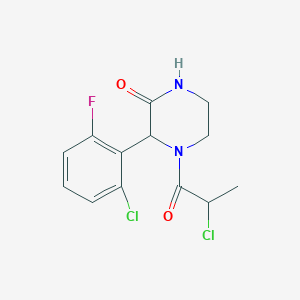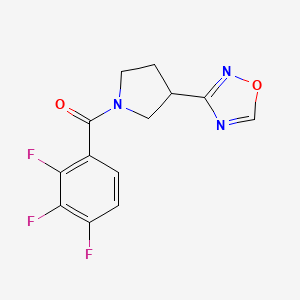
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrrolidine ring, and a trifluorophenyl group
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound this compound acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its target leads to changes in the cellular functions regulated by GPBAR1 .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. GPBAR1 is involved in the systemic regulation of multiple metabolic pathways, including those related to glucose, triglyceride, and cholesterol metabolism . The compound’s action on GPBAR1 can therefore have downstream effects on these pathways .
Pharmacokinetics
It is suggested that the compound’s scaffold might be exploited to achieve effective drug candidates to treat gpbar1 related disorders . This implies that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The activation of GPBAR1 by this compound leads to various molecular and cellular effects. For instance, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Biochemical Analysis
Biochemical Properties
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It has been shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon . The interactions between this compound and GPBAR1 are believed to be critical for its biochemical activity .
Cellular Effects
In cellular contexts, this compound’s activation of GPBAR1 can have significant effects. For instance, GPBAR1 activation in intestinal enteroendocrine L cells stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GPBAR1, leading to the activation of this receptor . This activation then triggers a cascade of downstream effects, including changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This step may involve the reaction of the oxadiazole intermediate with a pyrrolidine derivative.
Attachment of the Trifluorophenyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a trifluorophenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the oxadiazole ring suggests possible antimicrobial or anticancer activity, while the trifluorophenyl group can enhance the compound’s stability and bioavailability.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,4,5-trifluorophenyl)methanone: Similar structure with different fluorine substitution pattern.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trichlorophenyl)methanone: Similar structure with chlorine atoms instead of fluorine.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)ethanone: Similar structure with an ethanone group instead of methanone.
Uniqueness
The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-9-2-1-8(10(15)11(9)16)13(20)19-4-3-7(5-19)12-17-6-21-18-12/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLBGIRIPTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
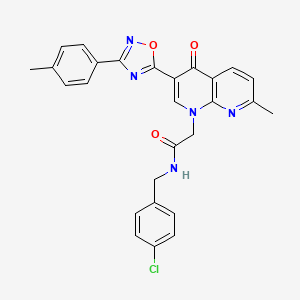
![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2709891.png)
![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)
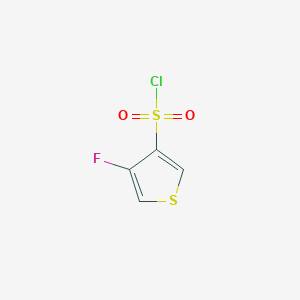
![5-(2-methylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)
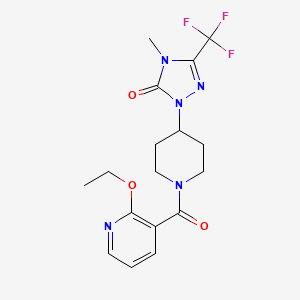
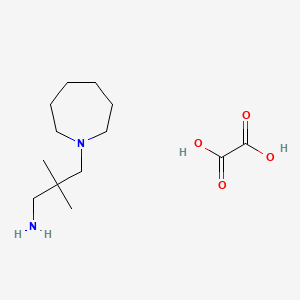
![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)
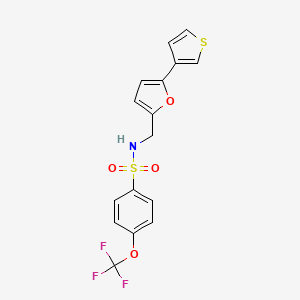
![3-[(1,3-Benzoxazol-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2709905.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)
